

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid solubility data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No.: B044105

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**

This technical guide provides a comprehensive overview of the available solubility data for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**, a key intermediate in the synthesis of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document summarizes existing qualitative data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (Cbz-AHBA) is a protected amino acid derivative crucial for the synthesis of complex molecules, including certain antibiotics. Its solubility is a critical parameter for reaction condition optimization, purification, and formulation development. This guide addresses the current landscape of solubility information for this compound and provides methodologies for its empirical determination.

Solubility Data

Currently, there is limited quantitative solubility data for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** in publicly available literature. The existing information is qualitative and

at times conflicting, underscoring the need for empirical determination in specific solvent systems.

Table 1: Qualitative Solubility of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**

Solvent	Solubility Description
Chloroform	Slightly Soluble
DMSO	Slightly Soluble
Methanol	Slightly Soluble
Water	Soluble
Alcohol	Soluble

Note: The conflicting reports on water and alcohol solubility (one source stating "soluble" and others implying limited solubility in polar organic solvents) highlight the necessity for experimental verification.

Factors Influencing Solubility

The solubility of N-Cbz protected amino acids like Cbz-AHBA is influenced by several factors:

- The N-terminal Protecting Group: The carbobenzyloxy (Cbz) group is relatively nonpolar, which can enhance solubility in organic solvents compared to the unprotected amino acid.
- The Amino Acid Side Chain: The hydroxybutyric acid moiety contains both a hydroxyl and a carboxylic acid group, which can participate in hydrogen bonding, affecting solubility in protic solvents.
- Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants of solubility.
- Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data, researchers will need to determine the solubility of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** experimentally. The following are detailed protocols for two standard methods.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[\[1\]](#)[\[2\]](#)

Objective: To determine the saturation solubility of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** in a specific solvent at a controlled temperature.

Materials:

- **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** (solid)
- Solvent of interest
- Thermostatically controlled shaker or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

- Add an excess amount of solid **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.
- Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

- After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to sediment.
- Carefully withdraw a sample of the supernatant.
- Immediately filter the sample to remove any undissolved solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- The experiment should be performed in triplicate to ensure the reliability of the results.

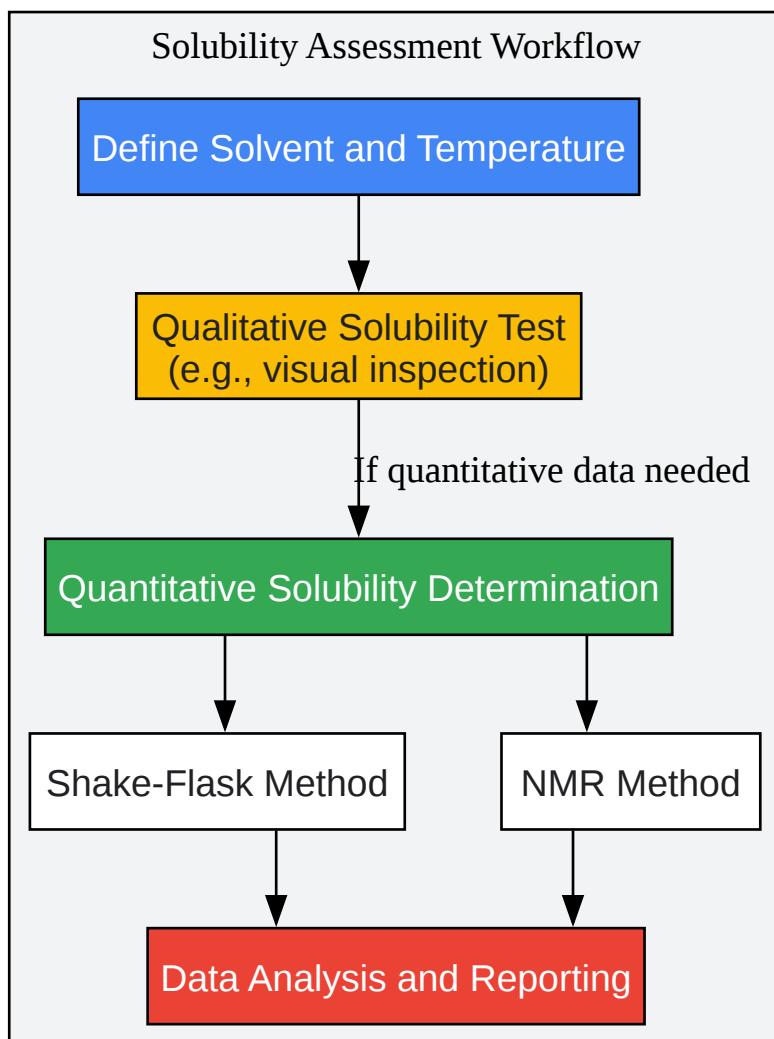
Nuclear Magnetic Resonance (NMR) Method

NMR spectroscopy offers a rapid and accurate alternative for determining solubility without the need for phase separation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To quantitatively determine the solubility of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** in a deuterated solvent.

Materials:

- **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** (solid)
- Deuterated solvent of interest (e.g., DMSO-d6, Methanol-d4)
- NMR spectrometer
- NMR tubes
- Internal standard (optional, for quantification)


Procedure:

- Prepare a saturated solution by adding an excess of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** to the deuterated solvent in a vial.
- Agitate the mixture to ensure saturation.

- Transfer an aliquot of the saturated solution, including some of the excess solid, to an NMR tube. The presence of the solid does not interfere with the signals of the dissolved compound.
- Acquire a quantitative ^1H NMR spectrum of the sample.
- The concentration of the solute can be determined by integrating a well-resolved signal of the compound and comparing it to the integral of a known concentration of an internal standard or by using the PULCON (Pulse Length based Concentration determination) method.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [enamine.net](#) [enamine.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [pubs.acs.org](#) [pubs.acs.org]

- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid solubility data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044105#s-n-carbobenzyloxy-4-amino-2-hydroxybutyric-acid-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com